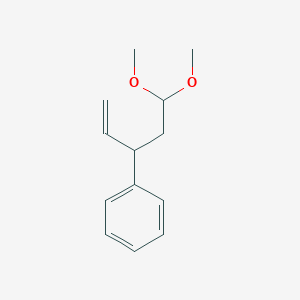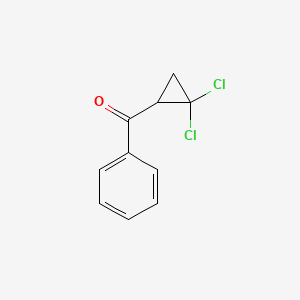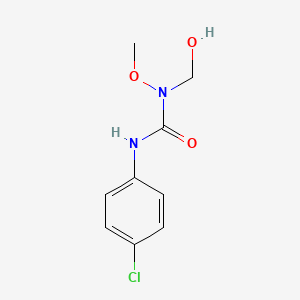
(5,5-Dimethoxypent-1-en-3-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5-Dimethoxypent-1-en-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a 5,5-dimethoxypent-1-en-3-yl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethoxypent-1-en-3-yl)benzene typically involves the reaction of benzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 5,5-dimethoxypent-1-en-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(5,5-Dimethoxypent-1-en-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Concentrated nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂) with catalysts like iron (Fe) or aluminum chloride (AlCl₃)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitrobenzene, halobenzene, sulfonated benzene derivatives
Wissenschaftliche Forschungsanwendungen
(5,5-Dimethoxypent-1-en-3-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of (5,5-Dimethoxypent-1-en-3-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the 5,5-dimethoxypent-1-en-3-yl group can influence the reactivity and selectivity of these reactions by donating or withdrawing electrons through inductive and resonance effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene: A simple benzene derivative with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Anisole: Benzene with a methoxy group.
Uniqueness
(5,5-Dimethoxypent-1-en-3-yl)benzene is unique due to the presence of the 5,5-dimethoxypent-1-en-3-yl group, which imparts distinct chemical properties and reactivity compared to simpler benzene derivatives.
Eigenschaften
CAS-Nummer |
51758-21-5 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
5,5-dimethoxypent-1-en-3-ylbenzene |
InChI |
InChI=1S/C13H18O2/c1-4-11(10-13(14-2)15-3)12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3 |
InChI-Schlüssel |
ZIJQBRWQRGNPAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC(C=C)C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)




![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
